molecular formula C19H23N7O B6533828 1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-phenylbutan-1-one CAS No. 1058497-16-7

1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-phenylbutan-1-one

Cat. No.: B6533828
CAS No.: 1058497-16-7
M. Wt: 365.4 g/mol
InChI Key: CBTZQOCQNZAOPY-UHFFFAOYSA-N
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Description

The compound is a derivative of triazolopyrimidine, which is a class of compounds that have been of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs, especially antiviral and anticancer ones, with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolopyrimidine scaffold, which is an isostere of the purine ring . This structural similarity to DNA bases such as adenine and guanine is a key factor in their effectiveness .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Future Directions

The future directions for this compound and similar compounds could involve further exploration of their potential bioactivities. Given their structural similarity to DNA bases and their contribution to various physical and chemical properties, they could be of interest in drug design and medicinal chemistry .

Properties

IUPAC Name

1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-24-18-17(22-23-24)19(21-14-20-18)26-12-10-25(11-13-26)16(27)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTZQOCQNZAOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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